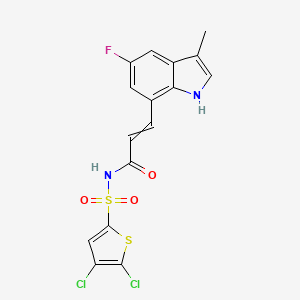
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide is a complex organic compound that features a combination of thiophene, sulfonyl, indole, and enamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and indole intermediates, followed by sulfonylation and coupling reactions to form the final product. Common reagents and conditions include:
Thiophene Synthesis: Chlorination of thiophene derivatives.
Indole Synthesis: Fischer indole synthesis or other indole-forming reactions.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions or other cross-coupling methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(3-methyl-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-5-yl)prop-2-enamide
Uniqueness
The uniqueness of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
882999-52-2 |
|---|---|
Molekularformel |
C16H11Cl2FN2O3S2 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
N-(4,5-dichlorothiophen-2-yl)sulfonyl-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c1-8-7-20-15-9(4-10(19)5-11(8)15)2-3-13(22)21-26(23,24)14-6-12(17)16(18)25-14/h2-7,20H,1H3,(H,21,22) |
InChI-Schlüssel |
LGCURHNHKIVNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


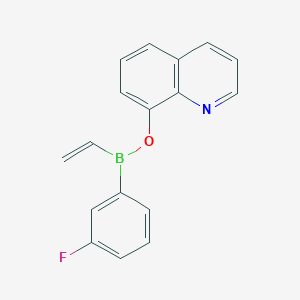

![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
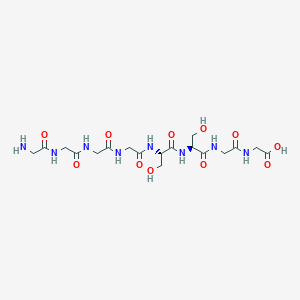
![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
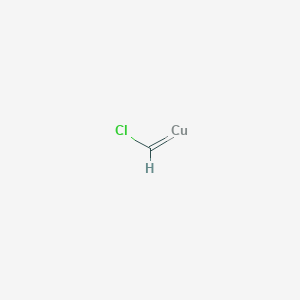
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

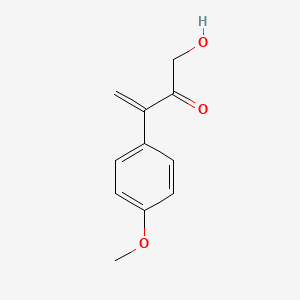
![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
